5-acetamido-4H-1,2,4-triazole-3-sulfonyl fluoride
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Overview
Description
5-acetamido-4H-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound with the molecular formula C4H5FN4O3S and a molecular weight of 208.17 g/mol . It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-4H-1,2,4-triazole-3-sulfonyl fluoride typically involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride . This reaction is carried out under controlled conditions to ensure the formation of the desired triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-acetamido-4H-1,2,4-triazole-3-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide.
Substitution: Nucleophilic substitution reactions can replace the fluoride group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-acetamido-4H-1,2,4-triazole-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-acetamido-4H-1,2,4-triazole-3-sulfonyl fluoride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
5-amino-1,2,4-triazole-3-thiol: Another triazole derivative with different functional groups.
Uniqueness
5-acetamido-4H-1,2,4-triazole-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives .
Properties
IUPAC Name |
3-acetamido-1H-1,2,4-triazole-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN4O3S/c1-2(10)6-3-7-4(9-8-3)13(5,11)12/h1H3,(H2,6,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZGOWJQMLNOEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=N1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2166700-55-4 |
Source
|
Record name | 5-acetamido-4H-1,2,4-triazole-3-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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